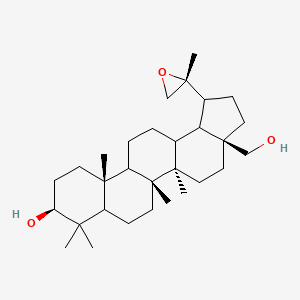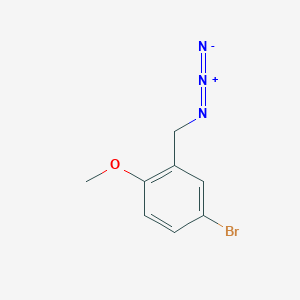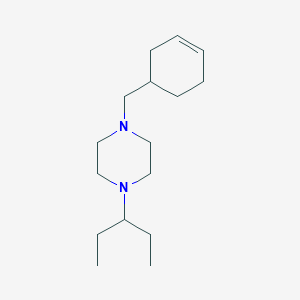
(3beta,5xi,9xi,13xi,18xi,20R)-20,29-epoxylupane-3,28-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3beta,5xi,9xi,13xi,18xi,20R)-20,29-epoxylupane-3,28-diol is a triterpenoid compound Triterpenoids are a class of chemical compounds composed of three terpene units, which are often found in plants and have various biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,5xi,9xi,13xi,18xi,20R)-20,29-epoxylupane-3,28-diol typically involves multiple steps, starting from simpler triterpenoid precursors. The key steps include the formation of the lupane skeleton, followed by the introduction of hydroxyl groups at specific positions and the formation of the epoxide ring. The reaction conditions often involve the use of strong acids or bases, oxidizing agents, and protective groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the extraction of triterpenoids from natural sources, such as plants, followed by chemical modification to introduce the desired functional groups. This process can be optimized for large-scale production by using efficient extraction techniques and scalable chemical reactions.
化学反応の分析
Types of Reactions
(3beta,5xi,9xi,13xi,18xi,20R)-20,29-epoxylupane-3,28-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The epoxide ring can be reduced to form diols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogenating agents like thionyl chloride and alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
(3beta,5xi,9xi,13xi,18xi,20R)-20,29-epoxylupane-3,28-diol has various applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of other complex triterpenoids.
Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a natural product for cosmetic formulations.
作用機序
The mechanism of action of (3beta,5xi,9xi,13xi,18xi,20R)-20,29-epoxylupane-3,28-diol involves its interaction with various molecular targets and pathways. It may exert its effects by modulating enzyme activity, interacting with cell membranes, or influencing gene expression. The specific pathways involved can vary depending on the biological context and the specific activity being studied.
類似化合物との比較
Similar Compounds
- (2alpha,3beta,5xi,9xi,13xi,18xi)-2,3-Dihydroxylup-20(29)-en-28-oic acid
- (3beta,5xi,9xi,13xi,18xi)-Lup-20(29)-ene-3,25-diyl diacetate
- (3beta,5xi,9xi,13xi,17xi,18xi,19xi)-lup-20(29)-en-3-ol
Uniqueness
(3beta,5xi,9xi,13xi,18xi,20R)-20,29-epoxylupane-3,28-diol is unique due to the presence of both hydroxyl groups and an epoxide ring in its structure. This combination of functional groups provides it with distinct chemical reactivity and potential biological activities compared to other similar triterpenoids.
特性
分子式 |
C30H50O3 |
|---|---|
分子量 |
458.7 g/mol |
IUPAC名 |
(1R,3aS,5aR,5bR,9S,11aR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-[(2R)-2-methyloxiran-2-yl]-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol |
InChI |
InChI=1S/C30H50O3/c1-25(2)21-10-13-28(5)22(26(21,3)12-11-23(25)32)8-7-19-24-20(29(6)18-33-29)9-14-30(24,17-31)16-15-27(19,28)4/h19-24,31-32H,7-18H2,1-6H3/t19?,20-,21?,22?,23+,24?,26+,27-,28-,29+,30-/m1/s1 |
InChIキー |
KXGFUIREGRQGHZ-FSRJAHSISA-N |
異性体SMILES |
C[C@@]12CC[C@]3(CC[C@H](C3C1CCC4[C@]2(CCC5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@]6(CO6)C)CO |
正規SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5(C4C(CC5)C6(CO6)C)CO)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-hydroxy-5-(4-methoxyphenyl)-4-oxo-[1,2,3]thiadiazolo[4,5-c]pyridine-7-carboxylate](/img/structure/B12497041.png)
![2-(Diphenylmethyl)-6-[4-(sec-butyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B12497048.png)

![8-chloro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide](/img/structure/B12497054.png)
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(2,4-dichlorobenzyl)benzamide](/img/structure/B12497055.png)
![Rel-(1S,2S)-N,N-Bis{2-[bis(3,5-dimethylphenyl)phosphino]benzyl}cyclohexane-1,2-diamine](/img/structure/B12497061.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12497076.png)
![4-(Hydroxymethyl)-5-(oxan-2-yloxy)-hexahydrocyclopenta[B]furan-2-one](/img/structure/B12497082.png)
![2-{4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-ethoxyphenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B12497090.png)
![Ethyl 5-({3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12497092.png)
![Ethyl 4-(4-ethylpiperazin-1-yl)-3-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B12497101.png)
![diethyl (7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)propanedioate](/img/structure/B12497104.png)
![[2-oxo-2-[2,5,12-trihydroxy-4-[5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate](/img/structure/B12497106.png)
